molecular formula C16H11Cl2N3O2S B5960866 N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

Cat. No.: B5960866
M. Wt: 380.2 g/mol
InChI Key: NOYMJGSPTSYCKD-UHFFFAOYSA-N
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Description

N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a dichlorophenyl group, a quinazolinyl moiety, and a sulfanylacetamide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinyl Moiety: The quinazolinyl group can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Formation of the Sulfanylacetamide Linkage: The final step involves the coupling of the quinazolinyl intermediate with a dichlorophenylthioacetamide derivative under mild conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazolinyl moiety to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinyl derivatives, tetrahydroquinazolinyl derivatives.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE: Unique due to its specific combination of functional groups and structural features.

    N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPIONAMIDE: Similar structure but with a propionamide linkage instead of acetamide.

    N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]BUTYRAMIDE: Similar structure but with a butyramide linkage instead of acetamide.

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group, a quinazolinyl moiety, and a sulfanylacetamide linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-9-5-6-13(11(18)7-9)19-14(22)8-24-16-20-12-4-2-1-3-10(12)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMJGSPTSYCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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